molecular formula C11H13NO3 B7451141 methyl N-benzoyl-beta-alanine

methyl N-benzoyl-beta-alanine

Cat. No. B7451141
M. Wt: 207.23 g/mol
InChI Key: PCWYZYVSUMCCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-benzoyl-beta-alanine, also known as N-Benzoyl-L-phenylalanine methyl ester or N-Benzoyl-beta-phenylalanine methyl ester, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using various methods, and its applications in scientific research have been investigated in detail.

Mechanism of Action

Methyl N-benzoyl-beta-alanine is a substrate for various enzymes, which catalyze the hydrolysis or esterification of the peptide bond between the benzoyl and beta-alanine groups. The mechanism of enzymatic reactions involving this compound has been investigated using various techniques, such as X-ray crystallography, NMR spectroscopy, and computational modeling. These studies have provided insights into the catalytic mechanism of enzymes and the structure-activity relationships of substrates.
Biochemical and Physiological Effects:
Methyl N-benzoyl-beta-alanine has no known biochemical or physiological effects in vivo. However, in vitro studies have shown that this compound can inhibit the activity of some enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitter signaling. These studies suggest that methyl N-benzoyl-beta-alanine and its derivatives may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

Methyl N-benzoyl-beta-alanine has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. It is also relatively inexpensive and easy to synthesize using standard laboratory techniques. However, this compound has some limitations, such as its low water solubility and potential toxicity to cells and organisms at high concentrations. Therefore, careful consideration should be given to the choice of experimental conditions and the interpretation of results.

Future Directions

There are several future directions for research involving methyl N-benzoyl-beta-alanine, including the development of new synthesis methods, the investigation of its interactions with enzymes and other biomolecules, and the exploration of its potential applications in drug discovery and development. In addition, the use of methyl N-benzoyl-beta-alanine and its derivatives as molecular probes for studying enzyme function and regulation is an area of active research. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

Synthesis Methods

Methyl N-benzoyl-beta-alanine can be synthesized using various methods, including the reaction of N-benzoyl-L-phenylalanine with methyl iodide and potassium carbonate, or the reaction of N-benzoyl-L-phenylalanine with methyl chloroformate and triethylamine. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction temperature and time, the amount of reagents used, and the choice of solvent.

Scientific Research Applications

Methyl N-benzoyl-beta-alanine has been widely used in scientific research as a substrate for various enzymes, such as carboxypeptidase A, trypsin, and chymotrypsin. It has also been used as a model compound for investigating the mechanism of enzymatic reactions, such as peptide bond hydrolysis and esterification. In addition, this compound has been used as a building block for the synthesis of various peptides and peptidomimetics, which have potential applications in drug discovery and development.

properties

IUPAC Name

3-[benzoyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-12(8-7-10(13)14)11(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWYZYVSUMCCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(=O)O)C(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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